molecular formula C₄H₅N₅O₃ B1139896 8-Azaxanthine monohydrate CAS No. 59840-67-4

8-Azaxanthine monohydrate

Cat. No.: B1139896
CAS No.: 59840-67-4
M. Wt: 171.11
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Description

8-Azaxanthine monohydrate, also known as 2,6-Dihydroxy-8-azapurine monohydrate, is a compound with the empirical formula C4H3N5O2·H2O and a molecular weight of 171.11 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaxanthine monohydrate typically involves the reaction of 2,6-dihydroxy-8-azapurine with water. The reaction conditions often include controlled temperature and pH to ensure the formation of the monohydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-Azaxanthine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

8-Azaxanthine monohydrate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and interactions .

Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEGPGRANAWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59840-67-4
Record name 8-Azaxanthine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-AZAXANTHINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What does the crystal structure of 3-methyl-8-azaxanthine tell us about its potential for metal binding?

A1: The crystal structure of 3-methyl-8-azaxanthine reveals that it exists primarily as the N(8) tautomer []. This is significant because the N(8) position is also the site of deprotonation and coordination to copper(II) in its metal complex, trans-diamminebis(3-methyl-8-azaxanthinato)copper(II) dihydrate []. This suggests that the N(8) position in 8-azaxanthine derivatives has considerable basicity and could potentially bind to other metal ions. This information could be relevant for understanding its interactions with biological systems, as metal binding is often crucial for the activity of various enzymes and proteins.

Q2: What insights can be gained from the presence of different tautomers in the crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (2-methylthio-8-azaxanthine) monohydrate?

A2: The crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one monohydrate reveals the presence of two different tautomers in the crystal lattice due to disorder in the hydrogen bonding network []. This suggests that the molecule can exist in multiple forms in solution, which could influence its interactions with biological targets and its overall pharmacological profile. Further investigation into the equilibrium between these tautomers and their relative binding affinities could be valuable.

Q3: Are there any ongoing studies investigating the structure-activity relationship (SAR) of 8-azaxanthine derivatives?

A3: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are investigating derivatives like 3-methyl-8-azaxanthine and 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one suggests an interest in understanding how structural modifications impact the properties of 8-azaxanthine [, ]. Further research exploring different substituents on the core structure could reveal valuable insights into optimizing its activity, potency, and selectivity for potential therapeutic applications.

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